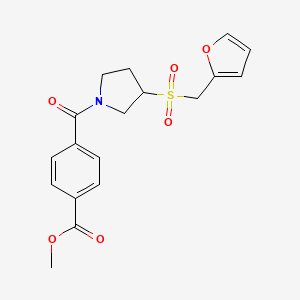

Methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate

Description

Methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate is a synthetic organic compound characterized by a pyrrolidine ring substituted with a sulfonyl group linked to a furan-2-ylmethyl moiety. The pyrrolidine is further connected via a carbonyl group to a methyl benzoate scaffold.

Properties

IUPAC Name |

methyl 4-[3-(furan-2-ylmethylsulfonyl)pyrrolidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6S/c1-24-18(21)14-6-4-13(5-7-14)17(20)19-9-8-16(11-19)26(22,23)12-15-3-2-10-25-15/h2-7,10,16H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTIDQFXTZYFBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate typically involves multi-step organic synthesisThe final step involves the esterification of the benzoic acid derivative to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the sulfonyl group can produce sulfides .

Scientific Research Applications

Methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with proteins, while the furan and pyrrolidine rings can interact with other biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues from Sulfonylurea Herbicides

Several sulfonylurea herbicides listed in the Pesticide Chemicals Glossary (2001) share functional similarities with the target compound, particularly the sulfonyl group and benzoate ester. For example:

Key Differences :

- The target compound replaces the triazine-sulfonylurea scaffold with a pyrrolidine-sulfonyl group, likely altering steric and electronic properties.

Hypothetical Implications: Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants. The target compound’s pyrrolidine and furan groups may redirect bioactivity toward non-herbicidal targets, such as enzymes in mammalian systems .

Pyrazoline and Pyrazole Derivatives

Pyrazoline and pyrazole derivatives from the literature (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) and structural data (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) provide insights into heterocyclic systems .

Comparison :

| Feature | Target Compound | Pyrazoline/Pyrazole Derivatives |

|---|---|---|

| Core Heterocycle | Pyrrolidine | Pyrazoline/Pyrazole |

| Sulfonyl Group | Present (furan-linked) | Absent (sulfanyl/other substituents) |

| Aromatic Substituents | Furan-2-ylmethyl | Fluorophenyl, chlorophenyl, trifluoromethyl |

Functional Impact :

Benzoate Ester-Containing Compounds

The methyl benzoate moiety is shared with pesticides like tolylfluanid and fenpyroximate , which utilize ester groups for lipophilicity and membrane penetration .

Divergence :

- Tolyfluanid : Incorporates dichloro-fluoroalkyl sulfonamide, contrasting with the target’s furan-pyrrolidine system.

- Fenpyroximate: Uses a phenoxy-pyrazole scaffold, emphasizing non-polar interactions .

Potential Implications: The target’s benzoate ester may balance hydrophilicity (from sulfonyl) and lipophilicity (from furan), enabling diverse biodistribution profiles compared to purely non-polar agrochemicals.

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Sulfonyl Group Role : The sulfonyl group in the target compound may act as a hydrogen-bond acceptor, similar to sulfonylureas, but its linkage to pyrrolidine could reduce steric hindrance compared to triazine-based herbicides .

- Furan vs. Halogenated Aromatics : The furan’s electron-rich nature might facilitate π-π stacking or interactions with cationic residues, unlike halogenated groups in pyrazole derivatives, which rely on hydrophobic effects .

- Pyrrolidine Flexibility : The pyrrolidine ring’s conformational adaptability could enhance binding to dynamic enzyme active sites, a contrast with rigid pyrazoline cores .

Biological Activity

Methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Compound Overview

- Chemical Name : Methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate

- Molecular Formula : C15H17N2O5S

- Molecular Weight : 345.37 g/mol

- CAS Number : Not specified in the sources

Synthesis

The synthesis of this compound typically involves several steps, including:

- Preparation of the Furan Intermediate : The furan ring is synthesized using standard organic reactions.

- Formation of the Pyrrolidine Derivative : This is achieved through cyclization reactions involving suitable precursors.

- Coupling Reaction : The furan intermediate is coupled with the pyrrolidine derivative to form the sulfonamide linkage.

- Final Esterification : Methylation of the carboxylic acid group yields the final ester product.

Anticancer Properties

Recent studies have indicated that methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate exhibits notable anticancer activity. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 (Colon) | 15.5 | Induction of apoptosis |

| MCF7 (Breast) | 12.3 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 18.7 | Inhibition of angiogenesis |

The compound's mechanism appears to involve modulation of key signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Experimental models have demonstrated that it reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent in inflammatory diseases.

The exact mechanism by which methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Interaction : Interactions with cellular receptors could modulate downstream signaling pathways that influence cell growth and survival.

- Oxidative Stress Modulation : By affecting oxidative stress levels, it may contribute to reduced cellular damage associated with cancer and inflammation.

Case Studies

-

Study on Anticancer Effects :

- A study conducted on various cancer cell lines revealed that treatment with methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate resulted in significant dose-dependent inhibition of cell viability, particularly in HT29 cells where an IC50 value of 15.5 µM was recorded.

-

Anti-inflammatory Model :

- In a murine model of acute inflammation, administration of the compound led to a marked decrease in paw edema and reduced levels of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing Methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate?

- Methodology : A modular approach is typically employed:

Pyrrolidine sulfonylation : React pyrrolidine derivatives with furan-2-ylmethyl sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated intermediate.

Carbonylation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the benzoic acid derivative for amide bond formation with the sulfonylated pyrrolidine .

Esterification : Methylate the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) or diazomethane .

- Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane.

Q. How can the structural integrity of this compound be validated experimentally?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., furan protons at δ ~6.3–7.4 ppm, methyl ester at δ ~3.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- Infrared Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in chloroform or ethyl acetate. Insoluble in water due to the hydrophobic ester and sulfonyl groups .

- Stability : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis of the ester or sulfonyl groups. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in biological systems?

- Approach :

- DFT Calculations : Optimize the molecular geometry to analyze bond angles (e.g., sulfonyl-pyrrolidine dihedral angles) and electrostatic potential surfaces for nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina to predict binding affinities and modes .

Q. What experimental strategies can resolve contradictions in observed vs. predicted biological activity?

- Case Study : If the compound shows unexpected low activity in a kinase assay:

Reproducibility Checks : Verify assay conditions (pH, temperature, co-solvents) and compound purity (HPLC ≥95%).

Metabolite Screening : Use LC-MS/MS to identify potential degradation products or metabolites interfering with activity .

Off-Target Profiling : Employ high-throughput screening (HTS) or proteome-wide affinity chromatography to identify unintended targets .

Q. How can the furan and sulfonyl moieties influence the compound’s pharmacokinetic properties?

- Metabolic Stability :

- Furan Ring : Susceptible to oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4), generating reactive intermediates. Use liver microsomal assays to quantify metabolic half-life .

- Sulfonyl Group : Enhances solubility but may undergo reductive cleavage in vivo. Test stability in simulated gastric fluid (SGF) and intestinal fluid (SIF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.